

physicochemical properties of 2-Chloro-N-(4-nitrophenyl)acetamide

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Compound of Interest

Compound Name:	2-Chloro-N-(4-nitrophenyl)acetamide
Cat. No.:	B098350

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An In-Depth Technical Guide to the Physicochemical Properties of **2-Chloro-N-(4-nitrophenyl)acetamide**

For Researchers, Scientists, and Drug Development Professionals

Foreword: From Molecular Structure to Biological Function

In the landscape of drug discovery and chemical biology, the journey of a molecule from a laboratory curiosity to a potential therapeutic agent is governed by its intrinsic physicochemical properties. These characteristics—solubility, lipophilicity, stability, and others—dictate how a compound will behave in a biological system, influencing its absorption, distribution, metabolism, and excretion (ADME).^{[1][2]} This guide provides a detailed examination of **2-Chloro-N-(4-nitrophenyl)acetamide**, a synthetic intermediate that serves as a valuable scaffold in medicinal chemistry.^[3] By dissecting its core properties and providing robust, field-proven protocols for their evaluation, we aim to equip researchers with the foundational knowledge necessary to unlock the potential of this and similar chemical entities. The deviation from optimal physicochemical properties can lead to a higher likelihood of attrition in drug development, making a thorough understanding at an early stage paramount.^[4]

Section 1: Core Physicochemical Profile

A molecule's identity and fundamental properties are the starting point for any in-depth analysis. **2-Chloro-N-(4-nitrophenyl)acetamide** is a solid compound at room temperature, as indicated by its high melting point.^[5] Its structure, featuring a nitro group, an amide linkage, and a chloroacetyl group, suggests a complex interplay of electronic and steric factors that influence its behavior.

Property	Value	Source(s)
CAS Number	17329-87-2	[5] [6]
Molecular Formula	C ₈ H ₇ ClN ₂ O ₃	[5] [7]
Molecular Weight	214.61 g/mol	[5] [7]
Appearance	White to Light yellow powder/crystal	
Melting Point	182 - 189 °C	[7] [8]
Water Solubility	477.69 mg/L (Estimated)	[9]
InChI Key	AZURFBCEYQYATI-UHFFFAOYSA-N	[5] [6]

Section 2: Aqueous Solubility

The Bedrock of Bioavailability

Aqueous solubility is a critical determinant of a drug's oral bioavailability.^[10] For a compound to be absorbed from the gastrointestinal tract, it must first dissolve in the aqueous environment.^[2] Insufficient solubility is a primary reason for the failure of promising drug candidates. Therefore, the accurate determination of a compound's solubility is a non-negotiable step in its preclinical evaluation. The process involves establishing an equilibrium between the dissolved and undissolved solute, ensuring the solvent is pure, and using a reliable analytical method for quantification.^[11]

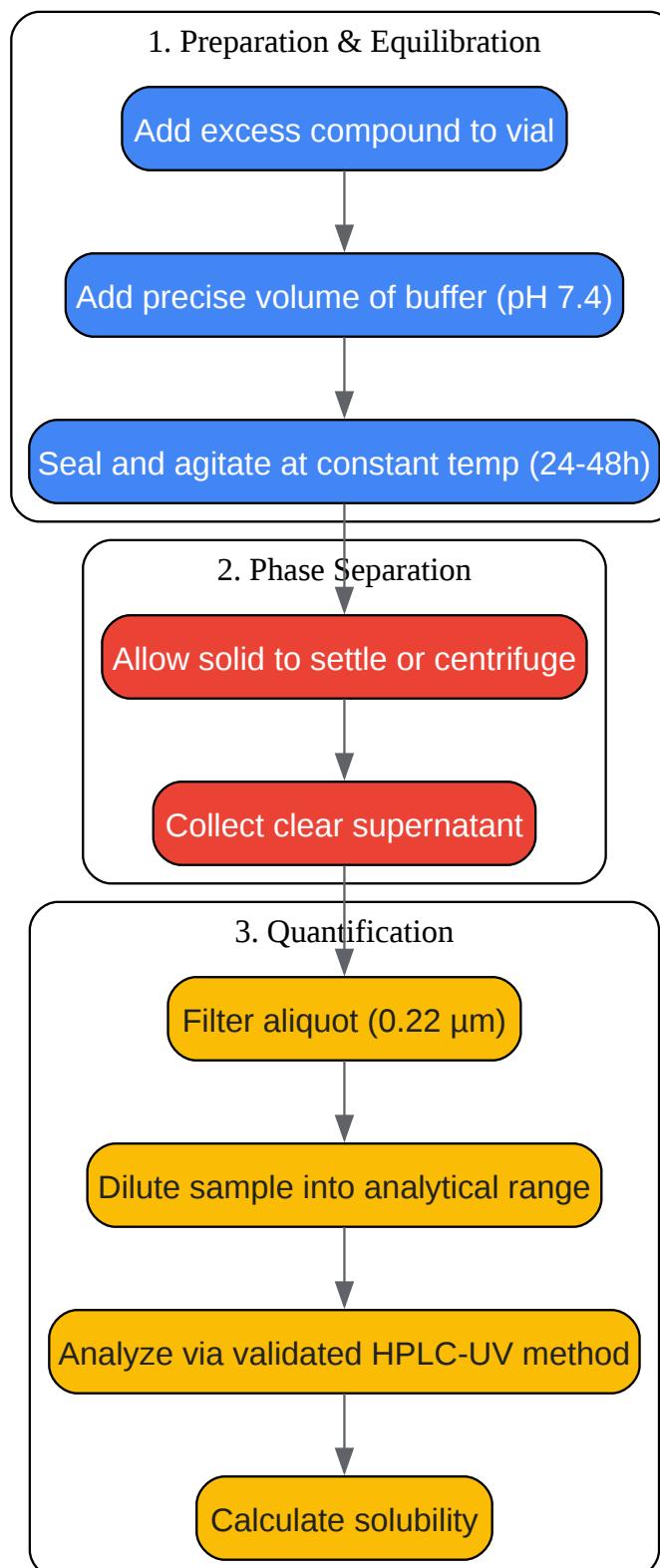
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the traditional and widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound.[\[11\]](#) The objective is to create a saturated solution and then quantify the concentration of the dissolved analyte.

Methodology:

- Preparation: Add an excess amount of **2-Chloro-N-(4-nitrophenyl)acetamide** (e.g., 2-5 mg) to a clear glass vial. The excess solid is crucial to ensure that saturation is reached.
- Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial. This pH is chosen to mimic physiological conditions.
- Equilibration: Seal the vial and place it in a shaker or rotator within a temperature-controlled environment (typically 25°C or 37°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system has reached equilibrium when consecutive measurements of the solute concentration are consistent.[\[12\]](#)
- Phase Separation: After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet the excess solid.
- Sampling: Carefully withdraw a clear aliquot of the supernatant, taking extreme care not to disturb the solid pellet. It is advisable to filter the aliquot through a 0.22 µm syringe filter that has been confirmed not to bind the analyte.
- Quantification: Dilute the filtered aliquot with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical instrument. Analyze the concentration using a validated, stability-indicating HPLC-UV method.
- Calculation: Determine the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Visualization: Solubility Determination Workflow

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Caption: Workflow for Shake-Flask Solubility Measurement.

Section 3: Lipophilicity (LogD)

Balancing Act for Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial physicochemical property that significantly influences a drug's ability to cross biological membranes, its binding to target proteins, and its overall ADME profile.[10] It is typically measured as the distribution coefficient (LogD at a specific pH) between an aqueous phase (like PBS at pH 7.4) and an immiscible organic solvent (like n-octanol).[13] A delicate balance is required; while high lipophilicity can improve membrane permeability and target binding, it can also lead to poor solubility, increased metabolic clearance, and off-target toxicity.[10][14]

Experimental Protocol: LogD_{7.4} Determination (Shake-Flask Method)

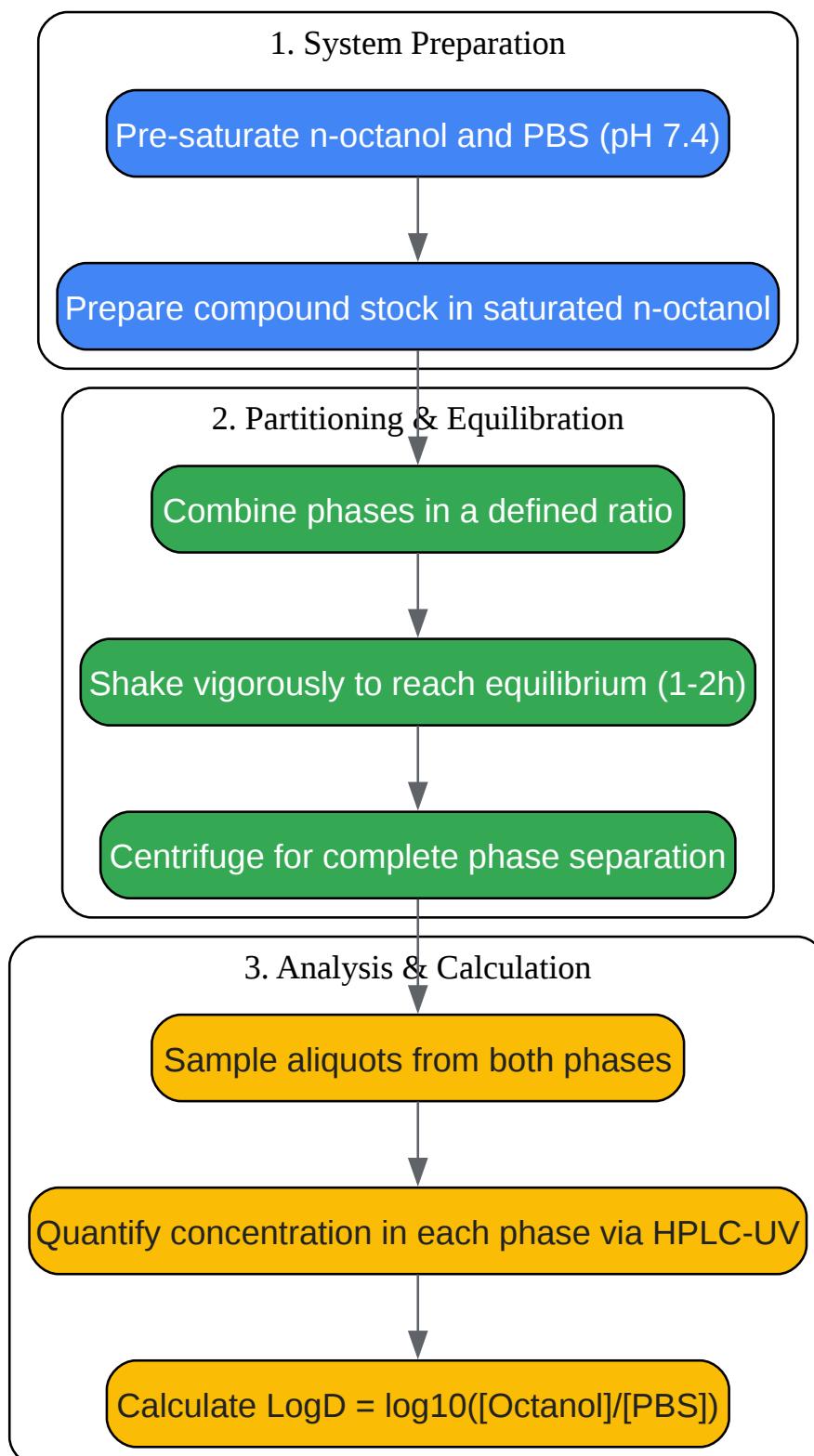
This protocol details the shake-flask method for determining the octanol-water distribution coefficient at pH 7.4, a key indicator of a compound's lipophilicity under physiological conditions.

Methodology:

- Solvent Pre-saturation: Prepare two solutions: n-octanol saturated with PBS (pH 7.4) and PBS (pH 7.4) saturated with n-octanol. This is achieved by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight. This step is critical to prevent volume changes during the experiment.[15]
- Compound Preparation: Prepare a stock solution of **2-Chloro-N-(4-nitrophenyl)acetamide** in the pre-saturated n-octanol.
- Partitioning: In a vial, combine a precise volume of the pre-saturated n-octanol containing the compound with a precise volume of the pre-saturated PBS (e.g., 1:1 or other defined ratios). The chosen ratio can be optimized based on the expected lipophilicity of the compound.[16]
- Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases until equilibrium is reached.[13][17]

- Phase Separation: Centrifuge the vial (e.g., 3000 rpm for 10-15 minutes) to ensure a clean and complete separation of the aqueous and organic layers.[15]
- Sampling: Carefully collect an aliquot from each phase (n-octanol and PBS).
- Quantification: Analyze the concentration of the compound in each aliquot using a validated HPLC-UV method. A calibration curve should be prepared for accurate quantification.
- Calculation: Calculate the LogD_{7.4} using the following formula: $\text{LogD}_{7.4} = \log_{10} \left(\frac{\text{Concentration in n-octanol}}{\text{Concentration in PBS}} \right)$

Visualization: LogD Determination Workflow

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Caption: Workflow for Shake-Flask LogD_{7.4} Measurement.

Section 4: Chemical Stability Assessment

Ensuring Integrity from Shelf to Target

Chemical stability is a cornerstone of drug development, ensuring that a substance maintains its identity, strength, and purity throughout its shelf life.[\[2\]](#)[\[18\]](#) Instability can lead to a loss of potency and the formation of degradation products, which may be inactive or even toxic.[\[18\]](#) Forced degradation (or stress testing) is a crucial early-stage assessment that subjects the compound to harsh conditions to identify potential degradation pathways and develop stability-indicating analytical methods.[\[19\]](#)

Experimental Protocol: Forced Degradation Studies

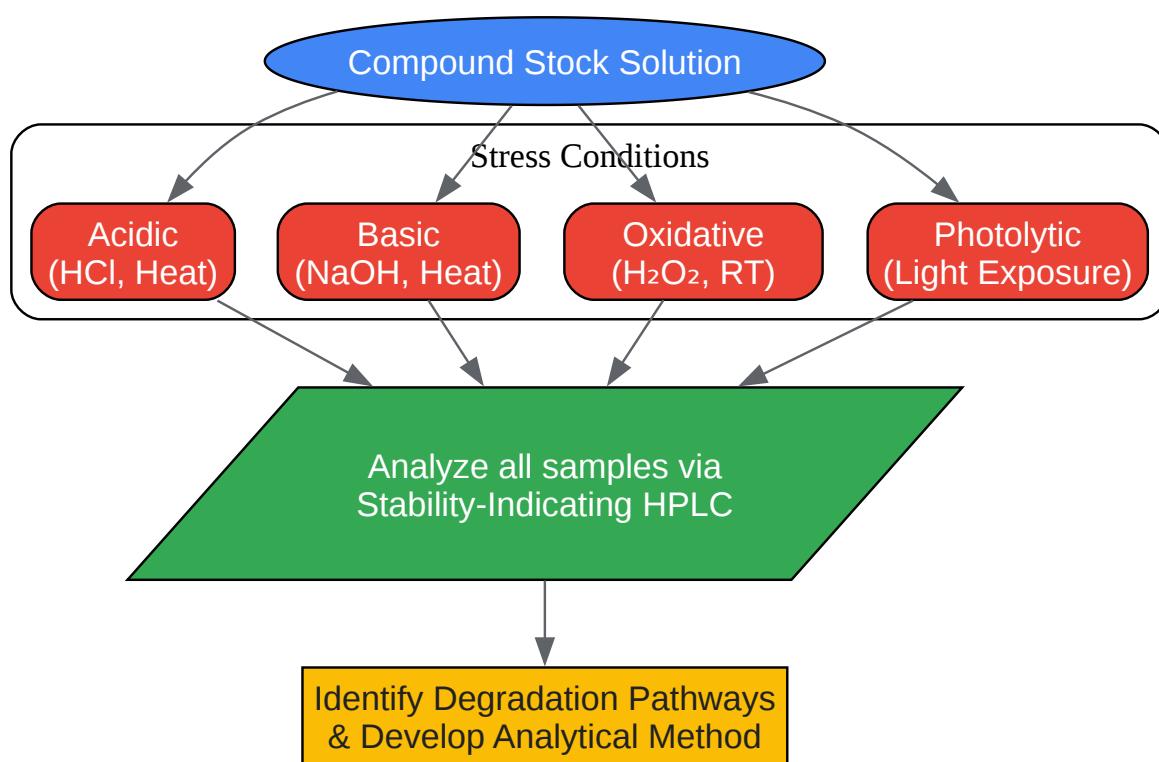
This protocol provides a framework for subjecting **2-Chloro-N-(4-nitrophenyl)acetamide** to hydrolytic, oxidative, and photolytic stress conditions as per general guidelines.[\[18\]](#)[\[19\]](#)

Methodology:

- Stock Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Acid Hydrolysis:
 - Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
 - Keep the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
 - At set time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, dilute with mobile phase, and analyze by HPLC.[\[19\]](#)
- Base Hydrolysis:
 - Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
 - Keep at 60°C for a shorter period (e.g., 8 hours), as base-catalyzed hydrolysis is often faster.
 - At set time points, withdraw an aliquot, neutralize with 0.1 M HCl, dilute, and analyze.[\[19\]](#)

- Oxidative Degradation:
 - Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H_2O_2).
 - Store at room temperature, protected from light, for 12-24 hours.
 - At set time points, withdraw an aliquot, dilute, and analyze.[19]
- Photostability:
 - Expose a solution of the compound and a sample of the solid compound to a light source providing a specified illumination (e.g., as per ICH Q1B guidelines).
 - Simultaneously, keep a control sample protected from light.
 - After the exposure period, prepare solutions of both the exposed and control samples and analyze by HPLC.
- Analysis: In all cases, the samples are analyzed using a stability-indicating HPLC method. The chromatograms are examined for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Visualization: Forced Degradation Study Logic



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Caption: Logical Flow of a Forced Degradation Study.

Conclusion

The physicochemical properties of **2-Chloro-N-(4-nitrophenyl)acetamide** define its potential and limitations within a research and development context. A comprehensive understanding of its solubility, lipophilicity, and stability is not merely an academic exercise; it is a fundamental requirement for its rational application in medicinal chemistry and drug design.^[14] The protocols and frameworks presented in this guide offer a validated pathway for researchers to generate high-quality, reproducible data, thereby enabling informed decision-making and accelerating the journey from discovery to innovation.

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